2,3-Dimethylquinoxaline 2,3-Dimethylquinoxaline 2,3-dimethylquinoxaline is a quinoxaline derivative in which the quinoxaline (1,4-naphthyridine) skeleton is substituted with a methyl group at each of positions C-2 and C-3.
Brand Name: Vulcanchem
CAS No.: 2379-55-7
VCID: VC21204752
InChI: InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3
SMILES: CC1=NC2=CC=CC=C2N=C1C
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol

2,3-Dimethylquinoxaline

CAS No.: 2379-55-7

Cat. No.: VC21204752

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylquinoxaline - 2379-55-7

Specification

CAS No. 2379-55-7
Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
IUPAC Name 2,3-dimethylquinoxaline
Standard InChI InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3
Standard InChI Key FKHNZQFCDGOQGV-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N=C1C
Canonical SMILES CC1=NC2=CC=CC=C2N=C1C
Melting Point 105.0 °C

Introduction

Chemical Identity and Structure

2,3-Dimethylquinoxaline (CAS No. 2379-55-7) is defined chemically as a quinoxaline derivative in which the quinoxaline (1,4-naphthyridine) skeleton is substituted with a methyl group at each of positions C-2 and C-3 . The compound has a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol . The IUPAC Standard InChIKey is FKHNZQFCDGOQGV-UHFFFAOYSA-N, allowing for consistent identification in chemical databases .

The structure consists of a fused benzene and pyrazine ring system (quinoxaline core) with two methyl groups attached to adjacent carbon atoms in the pyrazine portion. This arrangement creates a planar aromatic system with specific chemical reactivity patterns and physical properties that distinguish it from other quinoxaline derivatives.

Physical and Chemical Properties

Physical State and Appearance

2,3-Dimethylquinoxaline exists as a beige crystalline powder at room temperature . Its physical appearance is consistent across various commercial sources, with slight variations in color description depending on purity levels and manufacturing processes.

Comprehensive Physical Properties

The compound exhibits the following physical characteristics that are crucial for identification, handling, and application development:

Physical PropertyValueReference
Melting point102-108 °C
Boiling point125-130 °C (1.5 mmHg)
Density1.1192 (rough estimate)
Refractive index1.6392 (estimate)
Flash point>100 °C
LogP2.024 (est)
AppearanceBeige crystalline powder
OdorFatty earthy (at 0.01% in propylene glycol)
Storage conditionsSealed in dry, room temperature

Thermochemical Properties

The standard enthalpy of formation (ΔfH°) in the gas phase has been determined to be 41.32 ± 0.72 kcal/mol . This thermodynamic parameter is valuable for predicting reaction energetics and understanding the compound's stability in various chemical processes.

Synthesis Methods

Synthetic Routes

Several synthetic approaches to 2,3-dimethylquinoxaline have been documented in the literature. One efficient method involves the reaction between 1,2-arylenediamine and 1,2-dicarbonyl compounds in the presence of catalysts . A specific procedure uses saccharin as a catalyst:

  • Saccharin (92 mg, 0.5 mmol) and the required 1,2-arylenediamine (10 mmol) are successively added to the required 1,2-dicarbonyl compound (10 mmol) in methanol (10 mL).

  • The mixture is stirred at room temperature until completion (monitored by thin-layer chromatography).

  • The reaction mixture is poured into water (10 mL), and the solid product is collected by filtration and dried .

This method has reportedly achieved yields of up to 92%, making it an efficient approach for the synthesis of 2,3-dimethylquinoxaline .

Another synthetic approach involves the condensation of variously substituted anilines with biacetyl monoxime, followed by cyclization to form 2,3-dimethylquinoxaline-1-oxides using bis(acetoxy)phenyl-λ3-iodane as an oxidant . This methodology utilizes a commercially available and environmentally benign oxidant to achieve excellent yields under mild conditions.

Purification Techniques

After synthesis, 2,3-dimethylquinoxaline can be purified by several methods:

  • Steam distillation, with the base crystallizing in the distillate .

  • Recrystallization from distilled water or aqueous ethanol .

  • Formation and subsequent processing of the sulfate salt, which crystallizes from ethanol with a melting point of 151-152°C (with decomposition) .

These purification techniques are essential for obtaining high-purity material for analytical, research, or commercial applications.

Toxicological Profile

In Vitro Toxicity Studies

Recent research has characterized the toxicological profile of 2,3-dimethylquinoxaline (DMQ) through both in vitro and in vivo studies. The in vitro evaluations assessed cardiotoxicity, nephrotoxicity, and hepatotoxicity using appropriate cell cultures .

Results from these studies indicate that DMQ generally shows negative toxicity results at concentrations ≤100 μM, with the only exception being a non-significant reduction in ATP levels in human hepatocellular carcinoma cell cultures . This suggests that the compound has a favorable in vitro safety profile at moderate concentrations.

In Vivo Toxicity Studies

In vivo toxicity evaluations have been conducted through several standardized protocols:

  • Acute Oral Toxicity (AOT): Studies in mice determined that the median lethal dose (LD50) of DMQ is higher than 2000 mg/kg, indicating relatively low acute toxicity .

  • Subacute Oral Toxicity (SAOT): Extended exposure studies revealed some dose-dependent effects.

  • Acute Dermal Toxicity (ADT): Conducted in rats to assess potential dermal hazards .

ParameterChangeMagnitudeReference
Platelet countsIncrease99.8%
White blood cell countsIncrease188.8%

Histological examinations identified several changes in high-dose groups:

  • Enlargement of renal corpuscles

  • Hyperplasia of testosterone-secreting cells

  • Dilatation of coronaries and capillaries

These findings suggest that while DMQ has an acceptable safety profile in rodents at lower doses, the thrombocytosis, leukocytosis, and histological changes observed at high doses warrant further investigation before clinical applications can be considered.

Test ParameterSpecificationReference
AppearanceBeige crystalline powder
Infrared spectrumConforms to reference
Melting point102 to 107 °C
GC purity≥96.0 %
Sulfate (SO4)≤0.01 %
Ammonium (NH4)≤0.003 %
Barium (Ba)≤0.01 %
Iron (Fe)≤0.003 %
Magnesium (Mg)≤0.02 %
Potassium (K)≤0.01 %
Sodium (Na)≤0.1 %
Strontium (Sr)≤0.1 %
Heavy metals (ICP-OES)≤0.001 %
Insoluble matter≤0.01 % (in dilute HCl)

These specifications ensure consistency and reliability for research and industrial applications, with analytical methods such as gas chromatography, infrared spectroscopy, and inductively coupled plasma optical emission spectrometry (ICP-OES) employed to verify compliance.

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